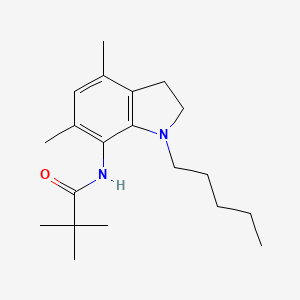

KY-455

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H32N2O |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

N-(4,6-dimethyl-1-pentyl-2,3-dihydroindol-7-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C20H32N2O/c1-7-8-9-11-22-12-10-16-14(2)13-15(3)17(18(16)22)21-19(23)20(4,5)6/h13H,7-12H2,1-6H3,(H,21,23) |

InChI Key |

HYEIHNVWTVQZFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1CCC2=C1C(=C(C=C2C)C)NC(=O)C(C)(C)C |

Synonyms |

KY-455 N-(4,6-dimethyl-1-pentylindolin-7-yl)-2,2-dimethylpropanamide |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CPI-455 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, which are critical regulators of chromatin structure and gene expression. In a multitude of cancer cell types, the aberrant activity of KDM5 enzymes leads to the demethylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. This epigenetic alteration is implicated in tumorigenesis, metastasis, and the development of therapeutic resistance. CPI-455 competitively binds to the active site of KDM5 enzymes, leading to a global increase in H3K4 trimethylation (H3K4me3). This restoration of a more normal epigenetic landscape reactivates the expression of tumor suppressor genes and other regulatory genes, thereby inhibiting cancer cell proliferation, survival, and the emergence of drug-tolerant persister cells. This guide provides a comprehensive overview of the mechanism of action of CPI-455, detailing its molecular interactions, downstream signaling effects, and preclinical efficacy in various cancer models.

Introduction to CPI-455 and the KDM5 Family of Demethylases

CPI-455 is a small molecule inhibitor that has shown significant promise in preclinical cancer studies.[1][2] It specifically targets the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are Fe(II) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing histone demethylases.[2][3] The KDM5 family is responsible for removing methyl groups from di- and trimethylated H3K4.[3] Overexpression and hyperactivity of KDM5 enzymes have been observed in a variety of cancers, including breast, lung, and prostate cancer, where they contribute to oncogenesis by repressing tumor suppressor genes.[3]

The Direct Molecular Mechanism of Action

The primary mechanism of action of CPI-455 is the direct and competitive inhibition of the KDM5 enzyme family. The crystal structure of KDM5A in complex with CPI-455 has revealed the precise molecular interactions that underpin its inhibitory activity.[2] CPI-455 occupies the α-ketoglutarate binding pocket within the JmjC domain, preventing the binding of the natural cofactor and thereby blocking the demethylase activity of the enzyme.[2] This inhibition is highly specific for the KDM5 family, with significantly less activity against other histone demethylase families.[4]

The direct consequence of KDM5 inhibition by CPI-455 is a global increase in the levels of H3K4 trimethylation (H3K4me3).[1][2] This epigenetic mark is typically enriched at the transcription start sites of actively transcribed genes. By preventing the removal of these methyl groups, CPI-455 effectively restores a more open and transcriptionally active chromatin state at KDM5 target genes.

Signaling Pathways and Downstream Effects

The increase in global H3K4me3 levels induced by CPI-455 triggers a cascade of downstream events that ultimately impact cancer cell phenotype.

Reactivation of Tumor Suppressor Genes

A key consequence of KDM5 inhibition is the reactivation of tumor suppressor genes that are silenced in cancer cells. KDM5A has been shown to suppress the expression of cell cycle inhibitors like p27 and pro-apoptotic factors.[3] By increasing H3K4me3 at the promoters of these genes, CPI-455 can lead to their re-expression, resulting in cell cycle arrest and apoptosis.

Modulation of Key Cancer-Related Signaling Pathways

Emerging evidence suggests that the effects of CPI-455 extend to the modulation of several critical signaling pathways involved in cancer progression:

-

PI3K/AKT Pathway: KDM5A has been implicated in the activation of the PI3K/AKT pathway, which promotes cell survival and proliferation.[5] Inhibition of KDM5A by CPI-455 may lead to the downregulation of this pathway.

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for cell fate determination and is often dysregulated in cancer. KDM5A has been shown to interact with components of this pathway, and its inhibition could potentially restore normal signaling.

-

Notch Signaling: KDM5A can suppress Notch target genes.[6] CPI-455, by inhibiting KDM5A, may therefore lead to the reactivation of Notch signaling, which can have tumor-suppressive or oncogenic roles depending on the cellular context.

Reduction of Drug-Tolerant Persister Cells

A significant finding is the ability of CPI-455 to reduce the population of drug-tolerant persister (DTP) cells.[1][2] DTPs are a subpopulation of cancer cells that can survive initial high-dose chemotherapy or targeted therapy and are thought to be a major cause of therapeutic relapse. The survival of DTPs is dependent on the activity of the KDM5 family.[2] By inhibiting KDM5, CPI-455 eliminates these persister cells, suggesting a potential strategy to prevent cancer recurrence.[2]

Quantitative Data on CPI-455 Efficacy

The preclinical efficacy of CPI-455 has been evaluated in various cancer models, demonstrating its potent anti-cancer activity both as a single agent and in combination with other therapies.

In Vitro Efficacy

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KDM5A (enzymatic assay) | - | 10 | [1][4] |

| MCF-7 | Breast Cancer | 35,400 | [1] |

| T-47D | Breast Cancer | 26,190 | [1] |

| EFM-19 | Breast Cancer | 16,130 | [1] |

| M14 | Melanoma | Not explicitly stated, but active in the 6.25-25 µM range | [4] |

| SKBR3 | Breast Cancer | Not explicitly stated, but active in the 6.25-25 µM range | [4] |

| PC9 | Non-Small Cell Lung Cancer | Not explicitly stated, but active in the 6.25-25 µM range | [4] |

In Vivo Efficacy

In murine xenograft models, CPI-455 has demonstrated significant tumor growth inhibition. For instance, in a model of esophageal squamous cell carcinoma, daily intraperitoneal administration of CPI-455 at doses of 50 or 70 mg/kg, in combination with an anti-B7-H4 antibody, elicited a protective immune response.[1]

Combination Therapy

CPI-455 has shown synergistic effects when combined with other anti-cancer agents. A notable example is its combination with the DNA methyltransferase inhibitor, 5-aza-2'-deoxycytidine (DAC). In luminal breast cancer cell lines, the combination of CPI-455 and DAC resulted in a synergistic decrease in cell viability.[7] This effect is likely due to the complementary epigenetic mechanisms of the two drugs, with DAC inducing DNA hypomethylation and CPI-455 increasing H3K4me3, leading to a more potent reactivation of tumor suppressor genes.[7]

Experimental Protocols

KDM5 Demethylase Activity Assay

To determine the enzymatic activity of KDM5 and the inhibitory effect of CPI-455, a common method is a biochemical assay using a purified recombinant KDM5 enzyme and a methylated histone H3 peptide substrate. The demethylation reaction is typically coupled to the production of a detectable signal, such as formaldehyde, which can be quantified using a fluorescent or colorimetric reagent.

Protocol Outline:

-

Purify recombinant full-length KDM5A protein.

-

Prepare a reaction buffer containing the enzyme, a biotinylated H3K4me3 peptide substrate, and the necessary cofactors (Fe(II) and α-ketoglutarate).

-

Add varying concentrations of CPI-455 to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of demethylated product. This can be done using various methods, including antibody-based detection (e.g., ELISA) or by measuring the production of formaldehyde.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular H3K4me3 Level Quantification (MSD ELISA)

Meso Scale Discovery (MSD) electrochemiluminescence assays are frequently used to quantify global H3K4me3 levels in cells treated with CPI-455.

Protocol Outline:

-

Plate cancer cells in 6-well plates and treat with various concentrations of CPI-455 for a specified duration (e.g., 4 days).[4]

-

Harvest the cells and prepare whole-cell lysates.

-

Use an MSD U-PLEX multiplex assay kit for histone modifications.

-

Add cell lysates and detection antibodies for total H3 and H3K4me3 to the MSD plate.

-

Incubate, wash, and add MSD read buffer.

-

Analyze the plate on an MSD instrument to measure the electrochemiluminescence signal.

-

Normalize the H3K4me3 signal to the total H3 signal to determine the relative abundance of H3K4me3.

Cell Viability and Colony Formation Assays

To assess the effect of CPI-455 on cancer cell proliferation and survival, cell viability assays (e.g., CellTiter-Glo) and colony formation assays are employed.

Protocol Outline (Colony Formation):

-

Seed cancer cells at a low density in 6-well plates.

-

Treat the cells with varying concentrations of CPI-455.

-

Allow the cells to grow for a period of 7-14 days, with media and drug changes as needed.

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the plating efficiency and survival fraction relative to untreated controls.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of CPI-455 in a living organism, xenograft models are commonly used.

Protocol Outline:

-

Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer CPI-455 (e.g., 50-70 mg/kg, intraperitoneally, daily) and/or other therapeutic agents.[1]

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of CPI-455 Action

Caption: The signaling pathway of CPI-455 in cancer cells.

Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for assessing the in vitro efficacy of CPI-455.

Conclusion

CPI-455 represents a promising epigenetic-based therapeutic strategy for a range of cancers. Its specific inhibition of the KDM5 family of histone demethylases leads to a global increase in the activating H3K4me3 mark, resulting in the re-expression of tumor suppressor genes and the modulation of key oncogenic signaling pathways. The ability of CPI-455 to eliminate drug-tolerant persister cells is a particularly compelling aspect of its mechanism of action, suggesting its potential to improve the durability of response to conventional and targeted cancer therapies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of CPI-455 in various cancer contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

The Function of CPI-455: A Technical Guide to a Potent KDM5 Inhibitor

Introduction

CPI-455 is a potent and specific, pan-inhibitor of the KDM5 family of histone demethylases.[1][2] The KDM5 family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are Jumonji C (JmjC) domain-containing enzymes that play a critical role in epigenetic regulation by catalyzing the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[3] Elevated H3K4 trimethylation (H3K4me3) is a hallmark of active gene promoters. By removing this mark, KDM5 enzymes are pivotal in modulating chromatin structure and gene expression, influencing processes from development to cancer.

Notably, the KDM5 family is implicated in the survival of drug-tolerant persister cancer cells (DTPs), a subpopulation of cells that can survive initial cancer therapy and lead to therapeutic relapse.[3][4] This makes KDM5 enzymes a compelling target for novel anti-cancer therapies. This guide provides an in-depth overview of the function, mechanism, and application of CPI-455 for researchers and drug development professionals.

Core Mechanism of Action

The primary function of CPI-455 is to inhibit the enzymatic activity of KDM5 proteins. By binding to the active site of the KDM5 enzyme, CPI-455 prevents the demethylation of H3K4me3.[3][4] This inhibition leads to a global increase in cellular H3K4me3 levels, altering the epigenetic landscape and subsequent gene expression.[1][3][]

The crystal structure of KDM5A in complex with CPI-455 has elucidated the precise mechanism of inhibition, revealing how the compound occupies the enzyme's active site and influences the topological arrangements of protein domains that affect substrate binding.[3][4] This direct inhibition restores or enhances the H3K4me3 active chromatin mark, which can reactivate silenced genes and impact various cellular pathways.

Biochemical Profile and Potency

CPI-455 is characterized by its high potency for the KDM5 family and significant selectivity over other histone demethylase families. This specificity is crucial for minimizing off-target effects in experimental and potential therapeutic settings.

| Parameter | Target | Value | Reference(s) |

| IC₅₀ | KDM5A (full-length) | 10 nM | [1][2][6] |

| Selectivity | vs. KDM4C | ~200-fold | [6][7] |

| vs. KDM7B | ~770-fold | [6] | |

| vs. KDM2B, KDM3B, KDM6A | No measurable inhibition | [2][6] |

Cellular Functions and Applications

In cellular contexts, CPI-455 has demonstrated significant activity in oncology and stem cell biology, primarily through its ability to modulate the epigenome.

Oncology

A key finding is that CPI-455 reduces the survival of drug-tolerant persister cancer cells (DTPs).[1][3][] By inhibiting KDM5, CPI-455 prevents the epigenetic reprogramming that allows a subset of cancer cells to survive chemotherapy or targeted agents, thereby offering a strategy to overcome drug resistance and prevent relapse.[3]

-

Eradication of DTPs: Treatment with CPI-455 decreases the number of DTPs in various cancer models, including melanoma, non-small cell lung cancer (NSCLC), and breast cancer.[1][2][3]

-

Synergistic Effects: CPI-455 acts synergistically with other anti-cancer agents. For instance, it enhances the biological efficacy of the DNA methyltransferase (DNMT) inhibitor 5-Aza-2'-Deoxycytidine (DAC), leading to greater inhibition of cancer cell growth than either agent alone.[8]

-

Induction of Apoptosis: In prostate cancer cells, CPI-455 has been shown to inhibit proliferation and induce apoptosis.[9]

| Cell Line | Cancer Type | IC₅₀ (Cell Viability) | Reference(s) |

| MCF-7 | Luminal Breast Cancer | 35.4 µM | [1] |

| T-47D | Luminal Breast Cancer | 26.19 µM | [1] |

| EFM-19 | Luminal Breast Cancer | 16.13 µM | [1] |

Neural Stem Cell Differentiation

CPI-455 also plays a role in controlling neural stem cell (NSC) fate. KDM5A is known to maintain stemness and repress astrocytic differentiation.

-

Induction of Astrocytogenesis: By inhibiting KDM5A, CPI-455 promotes the differentiation of NSCs into astrocytes.[10]

-

Mechanism: This effect is mediated by an increase in H3K4 methylation at the Gfap (glial fibrillary acidic protein) promoter, a key marker for astrocytes. CPI-455 treatment reduces the recruitment of KDM5A to this promoter and activates the STAT3 and BMP/SMAD signaling pathways.[10]

Experimental Protocols

KDM5A Enzymatic Inhibition Assay (Biochemical)

This protocol outlines a method to determine the IC₅₀ of CPI-455 against KDM5A.

-

Reagents: Recombinant full-length KDM5A, biotinylated H3K4me3 peptide substrate, AlphaLISA® detection reagents (e.g., anti-H3K4me2 antibody-conjugated acceptor beads, streptavidin-donor beads), assay buffer, CPI-455 stock solution.

-

Procedure: a. Serially dilute CPI-455 in DMSO and then in assay buffer to achieve final desired concentrations. b. In a 384-well plate, add KDM5A enzyme to each well (except for no-enzyme controls). c. Add the diluted CPI-455 or DMSO vehicle control to the wells. d. Incubate for 15-30 minutes at room temperature to allow compound binding. e. Initiate the demethylation reaction by adding the H3K4me3 peptide substrate. f. Incubate for a defined period (e.g., 60 minutes) at room temperature. g. Stop the reaction and add the AlphaLISA® acceptor beads and streptavidin-donor beads. h. Incubate in the dark for 60 minutes. i. Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: The signal is inversely proportional to enzyme activity. Calculate the percent inhibition for each CPI-455 concentration relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Global H3K4me3 Quantification in Cells (Cellular)

This protocol describes how to measure changes in global H3K4me3 levels in cells following CPI-455 treatment.

-

Cell Culture: Plate cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of CPI-455 (e.g., 0-25 µM) or a DMSO vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 24-72 hours).

-

Histone Extraction: a. Harvest the cells and wash with PBS. b. Lyse the cells and isolate nuclei. c. Extract histones from the nuclei using an acid extraction protocol.

-

Quantification: a. Determine total histone concentration using a BCA or Bradford assay. b. Use an ELISA-based method (e.g., Meso Scale Discovery - MSD) or Western Blot to quantify H3K4me3 levels. Normalize the H3K4me3 signal to the total histone H3 signal for each sample.

-

Data Analysis: Plot the normalized H3K4me3 levels against the CPI-455 concentration to observe the dose-dependent increase.

In Vivo Applications

While many studies focus on in vitro work, CPI-455 has been used in animal models. In one study, a combination of an anti-B7-H4 antibody and CPI-455 (administered at 50-70 mg/kg via daily intraperitoneal injection) was shown to elicit protective immunity in a mouse model.[1][2] This suggests a potential role for KDM5 inhibition in immunomodulatory therapies.

Conclusion

CPI-455 is a valuable chemical probe for studying the biology of KDM5 histone demethylases. Its high potency and selectivity enable precise interrogation of KDM5 function in a variety of biological contexts. As a KDM5 inhibitor, its core function is to increase global levels of the H3K4me3 active chromatin mark, leading to significant downstream effects. Key applications include overcoming drug resistance in cancer by eliminating drug-tolerant persister cells and directing the fate of neural stem cells. The detailed data and protocols provided herein serve as a comprehensive resource for scientists utilizing CPI-455 in their research and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 6. file.glpbio.com [file.glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CPI-455 | 1628208-23-0 | DQC20823 | Biosynth [biosynth.com]

- 10. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pan-KDM5 Inhibitor CPI-455: A Technical Guide to its Impact on Global H3K4 Trimethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. Among these, the trimethylation of histone H3 at lysine 4 (H3K4me3) is a key activating mark predominantly found at the transcription start sites of active genes. The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases. The lysine-specific demethylase 5 (KDM5) family of enzymes, comprising KDM5A-D, are Fe(II)- and α-ketoglutarate-dependent demethylases that specifically remove methyl groups from H3K4me2/3. Overexpression and aberrant activity of KDM5 enzymes have been implicated in various diseases, including cancer, making them attractive therapeutic targets.

CPI-455 is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases.[1][2] By inhibiting the catalytic activity of KDM5 enzymes, CPI-455 leads to a global increase in H3K4 trimethylation levels.[1][3] This hypermethylation alters the epigenetic landscape, impacting gene expression and cellular phenotypes. This technical guide provides an in-depth overview of the effects of CPI-455 on global H3K4me3 levels, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Effects of CPI-455 on Global H3K4 Trimethylation

Treatment of various cancer cell lines with CPI-455 results in a significant and dose-dependent increase in the global levels of H3K4me3. This effect has been quantified using various techniques, including mass spectrometry, Western blotting, and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

| Cell Line | Treatment | Method | Observed Effect on H3K4me3 | Reference |

| MCF-7 | 72 hours with CPI-455 | Quantitative Mass Spectrometry | Increased overall cellular H3K4me3 levels. | [3] |

| MCF-7 | Dose-dependent treatment with CPI-455 | Immunoblot (Western Blot) | Dose-dependent increase in H3K4me3. | [3] |

| MCF-7 | CPI-455 treatment | ChIP-seq | Broadening of existing H3K4me3 peaks. | [3][4] |

| T-47D | High doses (>20 µM) of CPI-455 | Cell Viability Assay | No significant effect on viability at lower doses that increase H3K4me3. | [3] |

| EFM-19 | High doses (>20 µM) of CPI-455 | Cell Viability Assay | No significant effect on viability at lower doses that increase H3K4me3. | [3] |

Signaling Pathways and Experimental Workflows

The inhibition of KDM5 enzymes by CPI-455 initiates a cascade of events, beginning with the accumulation of H3K4me3 at specific genomic loci. This, in turn, influences gene expression and downstream signaling pathways. One such pathway implicated in the response to KDM5 inhibition is the cGAS-STING-TBK1-IRF3 innate immune signaling pathway.

The experimental workflow to assess the impact of CPI-455 on global H3K4me3 levels typically involves cell culture, treatment with the inhibitor, and subsequent analysis using various molecular biology techniques.

Experimental Protocols

Western Blot for Global H3K4me3 Analysis

Objective: To qualitatively and semi-quantitatively assess the global changes in H3K4me3 levels upon CPI-455 treatment.

Methodology:

-

Cell Lysis and Histone Extraction:

-

Treat cells with desired concentrations of CPI-455 for the specified duration.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.

-

Extract histones from the nuclear pellet using a high-salt or acid extraction method.

-

Quantify protein concentration using a Bradford or BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature histone extracts by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a 15% SDS-polyacrylamide gel.

-

Run the gel until adequate separation of low molecular weight proteins is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., Abcam ab8580) overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 should be used as a loading control.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize H3K4me3 signal to the total H3 signal.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K4me3 Profiling

Objective: To map the genome-wide distribution of H3K4me3 and identify regions with altered methylation patterns following CPI-455 treatment.

Methodology:

-

Chromatin Preparation:

-

Treat cells with CPI-455 or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.

-

Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

-

Clarify the sonicated chromatin by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an H3K4me3-specific antibody overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

DNA Purification and Library Preparation:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using phenol:chloroform extraction or a column-based kit.

-

Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Preparation Kit).

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of H3K4me3 enrichment.

-

Conduct differential binding analysis to compare H3K4me3 patterns between CPI-455-treated and control samples.

-

Mass Spectrometry for Global Histone PTM Quantification

Objective: To obtain precise quantitative measurements of the relative abundance of various histone modifications, including H3K4me3, following CPI-455 treatment.

Methodology:

-

Histone Extraction and Derivatization:

-

Extract histones from CPI-455-treated and control cells as described for Western blotting.

-

Chemically derivatize the ε-amino groups of lysine residues to prevent tryptic cleavage at these sites, which is essential for analyzing lysine methylation.

-

-

Tryptic Digestion:

-

Digest the derivatized histones with trypsin, which will cleave C-terminal to arginine residues.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography (LC).

-

Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragmentation patterns.

-

-

Data Analysis:

-

Identify the peptides and their modifications based on their mass spectra.

-

Quantify the relative abundance of each modified peptide by measuring the area under the curve of its corresponding peak in the chromatogram.

-

Normalize the abundance of H3K4me3-containing peptides to the total abundance of all peptides from the corresponding region of histone H3.

-

Conclusion

CPI-455 is a valuable research tool for probing the role of KDM5-mediated H3K4 demethylation in various biological processes. As a potent and selective inhibitor, it robustly increases global H3K4 trimethylation levels, providing a means to study the downstream consequences of this epigenetic modification. The experimental protocols and data presented in this technical guide offer a framework for researchers to investigate the effects of CPI-455 in their specific model systems. A thorough understanding of its mechanism of action is crucial for its potential development as a therapeutic agent in oncology and other diseases characterized by aberrant epigenetic regulation.

References

Investigating Drug-Tolerant Persister Cells with CPI-455: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-tolerant persister (DTP) cells are a subpopulation of cancer cells that, through non-genetic mechanisms, survive exposure to therapeutic agents that kill the bulk of the tumor population. These cells are thought to be a major contributor to therapeutic relapse and the development of acquired drug resistance. A key mechanism implicated in the survival of DTPs is the epigenetic regulation of gene expression. The KDM5 family of histone demethylases, which are responsible for the demethylation of histone H3 on lysine 4 (H3K4), have been identified as crucial for the survival of DTPs.[1][2]

CPI-455 is a potent and specific inhibitor of the KDM5 family of enzymes.[1][3][4] By inhibiting KDM5, CPI-455 leads to an increase in global H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription.[1][3][4] This epigenetic reprogramming has been shown to reduce the viability of DTPs in various cancer models, making CPI-455 a valuable tool for investigating the biology of drug tolerance and a potential therapeutic agent to prevent cancer recurrence.[1] This technical guide provides a comprehensive overview of the use of CPI-455 in studying DTPs, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation

Table 1: In Vitro Efficacy of CPI-455

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| CPI-455 | KDM5A (full-length) | Enzymatic Assay | - | 10 | [3] |

Table 2: Cellular Activity of CPI-455 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | CPI-455 Concentration (µM) | Result | Reference |

| MCF-7 | Breast Cancer | Viability Assay | IC50 | 35.4 | - | [4] |

| T-47D | Breast Cancer | Viability Assay | IC50 | 26.19 | - | [4] |

| EFM-19 | Breast Cancer | Viability Assay | IC50 | 16.13 | - | [4] |

| ID8 | Ovarian Cancer | Colony Formation | Viability | 10 | No significant effect on viability as a single agent | [5] |

| HGS2 | Ovarian Cancer | Colony Formation | Viability | 10 | No significant effect on viability as a single agent | [5] |

| Multiple Cell Lines | Lung, Melanoma | DTP Survival Assay | Reduction in DTPs | Not specified | Pre-treatment with CPI-455 ablates the DTP subpopulation | [1] |

Table 3: Effect of CPI-455 on Histone Methylation

| Cell Line | Treatment | Duration | Assay | Histone Mark | Change | Reference |

| MCF-7 | CPI-455 | 72 hours | Mass Spectrometry | H3K4me2, H3K4me3 | Increased | [1] |

| HEI-OC1 | CPI-455 + Cisplatin | Not specified | Western Blot, Immunofluorescence | H3K4me3 | Increased | [6] |

| Multiple Cell Lines | CPI-455 | 24 hours | Not specified | H3K4me3 | Dose-dependent increase | [4] |

Experimental Protocols

Protocol 1: Generation of Drug-Tolerant Persister (DTP) Cells

This protocol describes a general method for generating DTPs from cancer cell lines. The specific drug and concentration will vary depending on the cell line and the desired model.

Materials:

-

Cancer cell line of interest (e.g., PC9 for lung cancer, M14 for melanoma)

-

Complete cell culture medium

-

Therapeutic agent (e.g., erlotinib for PC9, vemurafenib for M14)

-

CPI-455

-

6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cancer cells in 6-well plates at a density that allows for several days of growth.

-

Allow cells to adhere overnight.

-

Treat the cells with a high concentration of the therapeutic agent (typically 10-100x the IC50) to kill the bulk of the sensitive cells.

-

Monitor the cells daily. Most cells will die within the first few days. A small population of persister cells will remain.

-

After 72-96 hours, replace the medium with fresh medium containing the same high concentration of the therapeutic agent to wash away dead cells.

-

Continue to culture the remaining cells in the presence of the drug. These are the drug-tolerant persister cells.

-

To investigate the effect of CPI-455, the DTPs can be treated with CPI-455 alone or in combination with the primary therapeutic agent.

Protocol 2: Cell Viability and DTP Survival Assay

This protocol is used to assess the effect of CPI-455 on the viability of cancer cells and the survival of DTPs.

Materials:

-

Parental cancer cells or generated DTPs

-

Complete cell culture medium

-

CPI-455

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue)

-

Plate reader

Procedure:

-

Seed parental cells or DTPs in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of CPI-455. Include a vehicle control (e.g., DMSO). For DTP survival assays, the primary therapeutic agent should also be included in the medium.

-

Incubate the plates for the desired duration (e.g., 4-5 days for DTP survival assays, 72 hours for standard viability assays).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Protocol 3: Analysis of Histone H3K4 Trimethylation (H3K4me3)

This protocol describes the analysis of global H3K4me3 levels in response to CPI-455 treatment.

Materials:

-

Cancer cells

-

Complete cell culture medium

-

CPI-455

-

6-well plates

-

Cell lysis buffer

-

Primary antibodies: anti-H3K4me3 and anti-total H3

-

Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

-

Western blot or ELISA reagents and equipment

Procedure (Western Blot):

-

Seed cells in 6-well plates and treat with various concentrations of CPI-455 for a specified time (e.g., 24-72 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary anti-H3K4me3 antibody.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the signal using an appropriate detection reagent.

-

Strip the membrane and re-probe with an anti-total H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative change in H3K4me3 levels.

Procedure (ELISA):

-

Plate cells and treat with CPI-455 as described above.

-

At various time points, collect the cells.

-

Determine the global levels of H3K4me3 and total H3 using a commercially available ELISA kit according to the manufacturer's instructions.[3]

Mandatory Visualization

Caption: Mechanism of CPI-455 in reducing DTP survival.

Caption: Experimental workflow for investigating CPI-455.

References

- 1. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KDM5A inhibits antitumor immune responses through downregulation of the antigen-presentation pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CPI-455 in Regulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 is a potent and selective pan-inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), thereby modulating gene expression. This technical guide provides an in-depth overview of the mechanism of action of CPI-455, its impact on gene expression, and its potential therapeutic applications, particularly in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histones, which can alter chromatin structure and accessibility, thereby influencing transcription. The methylation of histone H3 at lysine 4 (H3K4) is a hallmark of active chromatin and is dynamically regulated by histone methyltransferases and demethylases.

The KDM5 family of 2-oxoglutarate-dependent oxygenases (KDM5A, KDM5B, KDM5C, and KDM5D) are histone demethylases that specifically remove di- and tri-methyl groups from H3K4. Overexpression of KDM5 enzymes has been implicated in various cancers, where it is often associated with transcriptional repression of tumor suppressor genes and the development of drug resistance.

CPI-455 is a small molecule inhibitor that demonstrates potent and selective inhibition of the KDM5 family of enzymes.[1][] Its ability to increase global H3K4me3 levels makes it a valuable tool for studying the role of KDM5 in gene regulation and a promising candidate for therapeutic development.

Mechanism of Action

CPI-455 functions as a competitive inhibitor of the KDM5 enzymes, binding to the active site and preventing the demethylation of H3K4. This leads to a global increase in the levels of H3K4me3, a histone mark associated with transcriptionally active genes. While treatment with CPI-455 alone can induce modest changes in gene expression, its effects are significantly enhanced when used in combination with other epigenetic modifying agents, such as the DNA methyltransferase (DNMT) inhibitor 5-Aza-2'-deoxycytidine (DAC).[3]

The synergistic effect of CPI-455 and DAC suggests a multi-layered epigenetic control of gene expression. DAC treatment leads to the demethylation of DNA, allowing for the potential activation of previously silenced genes. The subsequent inhibition of KDM5 by CPI-455 prevents the removal of the activating H3K4me3 mark, leading to a more robust and sustained gene expression.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of CPI-455.

Table 1: In Vitro Inhibitory Activity of CPI-455 [1]

| Target | IC50 (nM) |

| KDM5A | 10 |

Table 2: Cellular Activity of CPI-455 in Luminal Breast Cancer Cell Lines [3]

| Cell Line | Treatment | IC50 (µM) |

| MCF-7 | CPI-455 alone | >20 |

| T-47D | CPI-455 alone | >20 |

| EFM-19 | CPI-455 alone | >20 |

| MCF-7 | CPI-455 + DAC | Synergistic Decrease in Viability |

| T-47D | CPI-455 + DAC | Synergistic Decrease in Viability |

| EFM-19 | CPI-455 + DAC | Synergistic Decrease in Viability |

Table 3: Effect of CPI-455 on Global Histone H3 Methylation [3]

| Treatment | H3K4me3 Fold Change (vs. Mock) |

| CPI-455 | Increased |

| DAC | Slight Increase |

| CPI-455 + DAC | Marked Increase |

Table 4: Summary of Gene Expression Changes with CPI-455 and DAC Treatment in MCF-7 Cells [3]

| Treatment | Upregulated Genes | Downregulated Genes |

| CPI-455 alone | 94 | 23 |

| DAC alone | Hundreds | Not Specified |

| CPI-455 + DAC | Enhanced upregulation of DAC-responsive genes | Not Specified |

Experimental Protocols

Cell Viability Assay

Objective: To determine the effect of CPI-455, alone and in combination with DAC, on the viability of cancer cells.

Methodology: [3]

-

Seed luminal breast cancer cells (MCF-7, T-47D, EFM-19) in 96-well plates at an appropriate density.

-

For single-agent treatment, expose cells to a range of concentrations of CPI-455 for 10 days.

-

For combination treatment, pre-treat cells with DAC for 3 days, followed by a 10-day exposure to a range of concentrations of CPI-455.

-

Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Generate dose-response curves and calculate IC50 values.

-

For combination treatments, analyze the data for synergistic, additive, or antagonistic effects using methods such as the Chou-Talalay method to generate isobolograms.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To map the genome-wide distribution of H3K4me3 following treatment with CPI-455.

Methodology: [3]

-

Cell Treatment and Cross-linking:

-

Treat MCF-7 cells with DMSO (mock), CPI-455, DAC, or a combination of CPI-455 and DAC for 72 hours.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

-

Chromatin Preparation:

-

Harvest cells and lyse them to isolate nuclei.

-

Resuspend nuclei in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me3.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of H3K4me3 enrichment.

-

Analyze the differential H3K4me3 binding between treatment groups.

-

RNA Sequencing (RNA-seq)

Objective: To determine the global changes in gene expression following treatment with CPI-455.

Methodology: [4]

-

Cell Treatment and RNA Extraction:

-

Treat cancer cells with CPI-455, DAC, or a combination of both for a specified period.

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

-

Library Preparation:

-

Assess RNA quality and quantity.

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Perform high-throughput sequencing of the prepared library.

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment.

-

Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

-

Quantitative Real-Time PCR (qRT-PCR)

Objective: To validate the gene expression changes identified by RNA-seq.

Methodology: [3]

-

cDNA Synthesis:

-

Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit.

-

-

Primer Design:

-

Design and validate primers for the genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Real-Time PCR:

-

Perform real-time PCR using a suitable master mix, the designed primers, and the synthesized cDNA.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Compare the fold changes obtained from qRT-PCR with the RNA-seq data to validate the results.

-

Visualizations

Signaling Pathway of CPI-455

Caption: Mechanism of action of CPI-455 in regulating gene expression.

Experimental Workflow for ChIP-seq

Caption: A simplified workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Logical Relationship of Combination Therapy

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

CPI-455: A Technical Guide to a Potent KDM5 Inhibitor for Histone Demethylation Research

For Researchers, Scientists, and Drug Development Professionals

CPI-455 has emerged as a critical chemical tool for investigating the biological roles of the KDM5 family of histone demethylases. This potent and selective, pan-KDM5 inhibitor offers a powerful means to probe the epigenetic regulation of gene expression through the modulation of histone H3 lysine 4 trimethylation (H3K4me3). This technical guide provides an in-depth overview of CPI-455, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its application in research.

Core Mechanism and Biochemical Profile

CPI-455 is a specific, cell-permeable inhibitor of the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases responsible for the demethylation of H3K4me3 and H3K4me2, marks associated with active gene transcription.[1][2] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, thereby altering chromatin structure and gene expression.[1][3] The crystal structure of KDM5A in complex with CPI-455 has revealed that the inhibitor binds to the active site, providing a structural basis for its mechanism of inhibition.[1][2]

Quantitative Inhibitory Activity

CPI-455 demonstrates high potency against KDM5 enzymes with significant selectivity over other histone demethylase subfamilies.

| Target | IC50 | Selectivity | Reference |

| KDM5A (full-length) | 10 nM | >200-fold vs KDM2, 3, 4, 6, & 7 | [4] |

| KDM5A, KDM5B, KDM5C | Similar Inhibition | ~200-fold vs KDM4C | [5] |

| KDM4C | Weaker Potency | ~200-fold less potent than vs KDM5A | [5] |

| KDM7B | Weaker Potency | ~770-fold less potent than vs KDM5A | [5] |

| KDM2B, KDM3B, KDM6A | No measurable inhibition | - | [5] |

Cellular Activity

In cellular contexts, CPI-455 effectively increases global H3K4me3 levels in a dose-dependent manner.[3][5] This on-target effect has been observed in various cancer cell lines, leading to significant biological consequences, including a reduction in the number of drug-tolerant persister cancer cells.[1][3]

| Cell Line | Effect | Concentration | Reference |

| HeLa | Dose-dependent increase in global H3K4me3 | Not Specified | [5] |

| MCF-7 (Breast Cancer) | Increased H3K4me2 and H3K4me3 | Not Specified | [6] |

| T-47D (Breast Cancer) | Synergistic decrease in viability with DAC | Not Specified | [6] |

| EFM-19 (Breast Cancer) | Synergistic decrease in viability with DAC | Not Specified | [6] |

| M14 (Melanoma) | Decrease in drug-tolerant persisters | 6.25-25 μM | [4] |

| SKBR3 (Breast Cancer) | Decrease in drug-tolerant persisters | 6.25-25 μM | [4] |

| PC9 (NSCLC) | Decrease in drug-tolerant persisters | 6.25-25 μM | [4] |

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by CPI-455 is the regulation of histone methylation and its impact on gene transcription. By inhibiting KDM5, CPI-455 prevents the removal of the H3K4me3 active transcription mark, leading to a more open chromatin state at target gene promoters and subsequent changes in gene expression.

Caption: Mechanism of action of CPI-455 in inhibiting KDM5-mediated histone demethylation.

Experimental Protocols

In Vitro KDM5 Inhibition Assay (Biochemical)

This protocol outlines a general procedure for assessing the inhibitory activity of CPI-455 against KDM5 enzymes in a biochemical setting.

Caption: Workflow for an in vitro KDM5 inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).

-

Dilute recombinant full-length KDM5A protein to the desired concentration in assay buffer.

-

Prepare a stock solution of a biotinylated H3K4me3 peptide substrate.

-

Prepare a cofactor solution containing 2-oxoglutarate, Fe(II), and ascorbate.

-

Perform serial dilutions of CPI-455 in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure:

-

Add KDM5A enzyme to a 384-well plate.

-

Add the CPI-455 dilutions to the wells.

-

Initiate the reaction by adding the peptide substrate and cofactor solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Detect the remaining H3K4me3 substrate using a method such as an AlphaLISA® or HTRF® assay, which typically involves the use of an anti-H3K4me3 antibody and a streptavidin-coated donor bead.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each CPI-455 concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular H3K4me3 Level Quantification (Western Blot)

This protocol describes how to measure changes in global H3K4me3 levels in cells treated with CPI-455.

References

- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and characterization of CPI-455 as a specific KDM5 inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 is a potent and specific small-molecule inhibitor of the KDM5 family of histone demethylases.[1] The KDM5 enzymes, also known as the JARID1 family, are critical regulators of chromatin structure and gene expression through their demethylation of di- and tri-methylated histone H3 at lysine 4 (H3K4me2/3), marks generally associated with active transcription.[1] Dysregulation of KDM5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies related to CPI-455, intended for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and selectivity of CPI-455.

Table 1: Biochemical Potency of CPI-455 against KDM5 Family Members

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

| KDM5A (full-length) | 10 | AlphaLISA | [2] |

| KDM5B | Similar to KDM5A | Not specified | [3] |

| KDM5C | Similar to KDM5A | Not specified | [3] |

| KDM5D | Similar to KDM5A | Not specified | [3] |

Table 2: Selectivity of CPI-455 against other Histone Demethylases

| Target Enzyme | Selectivity (fold vs. KDM5A) | Reference |

| KDM2 family | >200 | [3] |

| KDM3 family | >200 | [3] |

| KDM4 family | >200 | [3] |

| KDM6 family | >200 | [3] |

| KDM7 family | >200 | [3] |

Table 3: Cellular Activity of CPI-455 in Luminal Breast Cancer Cell Lines

| Cell Line | IC50 (µM) for Cell Viability | Reference |

| MCF-7 | 35.4 | [2] |

| T-47D | 26.19 | [2] |

| EFM-19 | 16.13 | [2] |

Experimental Protocols

This section details the key experimental methodologies used in the characterization of CPI-455.

KDM5A Biochemical Inhibition Assay (AlphaLISA)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of CPI-455 against KDM5A using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Materials:

-

Recombinant full-length human KDM5A

-

Biotinylated histone H3 peptide substrate (e.g., H3K4me3)

-

S-adenosyl-L-methionine (SAM)

-

AlphaLISA anti-H3K4me2 or anti-H3K4me3 antibody-conjugated acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.01% BSA, 0.01% Tween-20)

-

CPI-455

-

384-well microplates

Procedure:

-

Prepare a serial dilution of CPI-455 in assay buffer.

-

In a 384-well plate, add KDM5A enzyme to each well.

-

Add the CPI-455 dilutions to the wells.

-

Initiate the demethylation reaction by adding the biotinylated H3 peptide substrate and SAM.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.

-

Incubate in the dark to allow for bead-antibody-substrate binding.

-

Add the streptavidin-coated donor beads.

-

Incubate again in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Assay for H3K4 Trimethylation Levels

This protocol outlines the measurement of global H3K4me3 levels in cells treated with CPI-455 using an MSD (Meso Scale Discovery) ELISA.[3]

Materials:

-

Cancer cell lines (e.g., HeLa, PC9, M14, SKBR3)[3]

-

Cell culture medium and supplements

-

CPI-455

-

Lysis buffer

-

MSD Human/Mouse Total Histone H3 and H3K4me3 Assay Plates

-

Detection antibody

-

Read buffer

-

MSD plate reader

Procedure:

-

Plate cells in 6-well plates and allow them to adhere overnight.[3]

-

Treat cells with various concentrations of CPI-455 for up to 4 days.[3]

-

Harvest cells and prepare whole-cell lysates.

-

Determine the total protein concentration of the lysates.

-

Add lysates to the MSD assay plates pre-coated with capture antibodies for total H3 and H3K4me3.

-

Incubate to allow for antibody binding.

-

Wash the plates.

-

Add the detection antibody and incubate.

-

Wash the plates.

-

Add read buffer and immediately read the plate on an MSD instrument.

-

Normalize the H3K4me3 signal to the total H3 signal.

Drug-Tolerant Persister (DTP) Cancer Cell Viability Assay

This protocol describes a method to assess the effect of CPI-455 on the viability of drug-tolerant persister cancer cells.

Materials:

-

Cancer cell lines (e.g., PC9 NSCLC, M14 melanoma)[3]

-

Standard-of-care chemotherapy or targeted agents (e.g., EGFR inhibitors for PC9)

-

CPI-455

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., CellTiter-Glo)

-

96-well plates

Procedure:

-

Generation of DTPs: Treat cancer cells with a high concentration of a standard chemotherapy or targeted agent for a prolonged period (e.g., 9 days) to select for the drug-tolerant population.

-

CPI-455 Treatment: After the initial drug treatment, treat the remaining DTPs with various concentrations of CPI-455 in the continued presence of the standard-of-care drug.

-

Viability Assessment: After a defined incubation period with CPI-455 (e.g., 4-5 days), measure cell viability using a reagent like CellTiter-Glo according to the manufacturer's instructions.[3]

-

Data Analysis: Normalize the viability data to a vehicle-treated control and plot the results to determine the effect of CPI-455 on DTP survival.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Experimental Workflow for CPI-455 Characterization

Logical Relationship in DTP Cell Eradication

References

Technical Whitepaper: The Impact of CPI-455 on Neural Stem Cell Differentiation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the effects of CPI-455, a potent and specific inhibitor of the lysine-specific demethylase 5 (KDM5) family, on the differentiation of neural stem cells (NSCs). Emerging research demonstrates that CPI-455 plays a critical role in directing NSC fate, specifically promoting astrocytogenesis. This is achieved through epigenetic modulation of key astrocytic genes and the activation of crucial signaling pathways. This whitepaper will detail the mechanism of action, summarize key quantitative findings, provide experimental protocols, and visualize the underlying molecular pathways.

Introduction: CPI-455 and KDM5 Inhibition

CPI-455 is a small molecule inhibitor of the KDM5 family of histone demethylases, which are responsible for removing methyl groups from histone H3 on lysine 4 (H3K4).[1] It exhibits high specificity for KDM5, with an IC50 of 10 nM for KDM5A, and shows over 200-fold selectivity against other KDM families.[2] The KDM5A enzyme, in particular, is known to maintain a state of stemness in NSCs and repress their differentiation into astrocytes.[3][4][5] By inhibiting KDM5A, CPI-455 offers a mechanism to epigenetically control NSC fate, which has significant implications for regenerative medicine and the treatment of neurodegenerative diseases.[6]

CPI-455's Core Impact on Neural Stem Cell Differentiation

The primary effect of CPI-455 on neural stem cells is the induction of astrocytogenesis, the process by which NSCs differentiate into astrocytes.[3][4][7] This is a significant finding as KDM5A typically acts to repress the expression of genes that promote astrocytic differentiation, such as glial fibrillary acidic protein (Gfap).[4][5]

The mechanism of action for CPI-455-induced astrocytogenesis is multifaceted:

-

Epigenetic Regulation: CPI-455 treatment leads to an increase in the trimethylation of H3K4 (H3K4me3) at the promoter region of the Gfap gene.[4][7] This is a direct consequence of inhibiting KDM5A's demethylase activity. Concurrently, CPI-455 treatment significantly diminishes the recruitment of the KDM5A protein to the Gfap promoter.[3][4]

-

Signaling Pathway Activation: The effects of CPI-455 extend beyond epigenetic changes at a single gene locus. The inhibitor has been shown to activate two key signaling pathways involved in astrocytogenesis:

-

BMP/SMAD Pathway: CPI-455 increases the expression of Bone Morphogenetic Protein 2 (Bmp2).[3][4][6][7] This, in turn, enhances the phosphorylation of SMAD1/5/9, key downstream effectors of BMP signaling.[3][4][6][7]

-

JAK/STAT Pathway: CPI-455 treatment also induces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical transcription factor for astrocyte differentiation.[3][4][6][7]

-

The following diagram illustrates the proposed signaling pathway for CPI-455-induced astrocytogenesis.

Caption: CPI-455 Signaling Pathway in NSCs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on CPI-455's effects on neural stem cells. The data is primarily derived from in vitro studies using rat cortical neural stem cells.

Table 1: Effect of CPI-455 on Astrocyte Differentiation Markers

| Marker | Treatment Group | Result |

| GFAP-positive cells | CPI-455 | Significant increase in the number of astrocytes. |

| Gfap mRNA expression | CPI-455 | Upregulated transcription. |

| Kdm5a knockdown | shKdm5a | Induced Gfap transcription. |

| Kdm5c knockdown | shKdm5c | No significant effect on Gfap transcription. |

Table 2: Epigenetic and Signaling Pathway Modulation by CPI-455

| Target | Treatment Group | Result |

| KDM5A recruitment to Gfap promoter | CPI-455 | Significantly reduced. |

| H3K4 methylation at Gfap promoter | CPI-455 | Enhanced. |

| Bmp2 expression | CPI-455 | Increased. |

| SMAD1/5/9 phosphorylation | CPI-455 | Enhanced. |

| STAT3 phosphorylation | CPI-455 | Induced. |

Experimental Protocols

This section provides a detailed methodology for key experiments investigating the effects of CPI-455 on neural stem cell differentiation.

Neural Stem Cell Culture and Differentiation

-

NSC Isolation and Expansion:

-

Differentiation Protocol:

-

To induce differentiation, the growth factors (EGF and FGF2) are withdrawn from the culture medium.[6]

-

NSCs are then treated with either CPI-455 (at a specified concentration, e.g., 1-10 µM) or a vehicle control (e.g., DMSO).

-

The cells are cultured for a period of 2-5 days to allow for differentiation into astrocytes and neurons.

-

The following diagram outlines the general experimental workflow.

Caption: General Experimental Workflow.

Immunocytochemistry for Astrocyte Identification

-

Cell Fixation: After the differentiation period, cells are fixed with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytes, overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Imaging: Nuclei are counterstained with DAPI. The cells are then imaged using a fluorescence microscope to quantify the percentage of GFAP-positive cells.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Proteins are cross-linked to DNA by treating the cells with formaldehyde.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to KDM5A or H3K4me3 overnight.

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific to the promoter region of the Gfap gene to quantify the enrichment of KDM5A or H3K4me3.

Conclusion and Future Directions

CPI-455 is a valuable chemical tool for studying and directing neural stem cell fate. Its ability to promote astrocytogenesis through the inhibition of KDM5A provides a clear example of how epigenetic mechanisms control cell differentiation. The activation of the BMP/SMAD and JAK/STAT signaling pathways further underscores the intricate network regulated by histone methylation.

Future research should focus on the in vivo effects of CPI-455 in models of neurological disease and injury. Understanding how CPI-455-induced astrocytogenesis impacts neuronal health and function will be crucial for its potential therapeutic applications. Additionally, further investigation into the broader epigenetic landscape altered by CPI-455 will provide a more complete picture of its effects on the neural lineage.

References

- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histone demethylase KDM5A is required for the repression of astrocytogenesis and regulated by the translational machinery in neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells. | Semantic Scholar [semanticscholar.org]

The Chemical Biology of CPI-455: A Technical Guide to a Pan-KDM5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 is a potent and selective small-molecule inhibitor of the KDM5 family of histone demethylases. By targeting these key epigenetic regulators, CPI-455 elevates global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription. This activity has profound effects on cellular function, notably in reducing the survival of drug-tolerant persister cancer cells and modulating immune responses. This technical guide provides an in-depth exploration of the chemical biology of CPI-455, including its mechanism of action, key signaling pathways, quantitative data, and detailed experimental protocols.

Introduction

The KDM5 family of enzymes (KDM5A-D) are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove methyl groups from H3K4me3 and H3K4me2. Overexpression of KDM5 enzymes has been implicated in various cancers, where they contribute to transcriptional repression and the emergence of drug-tolerant cancer cells. CPI-455 has emerged as a critical tool for studying the biological roles of the KDM5 family and as a potential therapeutic agent. This guide synthesizes the current understanding of CPI-455's chemical biology to facilitate further research and development.

Mechanism of Action

CPI-455 functions as a pan-inhibitor of the KDM5 family of histone demethylases.[1][2] Its primary mechanism involves the competitive inhibition of the KDM5 active site, leading to a global increase in H3K4me3 levels.[1][3] This elevation of a key activating histone mark can reprogram the cellular epigenetic landscape, impacting gene expression and cellular phenotype.

Quantitative Data

The following tables summarize the key quantitative data reported for CPI-455.

Table 1: In Vitro Inhibitory Activity of CPI-455

| Target | Assay Type | IC50 | Selectivity | Reference |

| KDM5A | Enzymatic Assay | 10 nM | >200-fold vs. KDM2, 3, 4, 6, 7 | [3] |

Table 2: Cellular Activity of CPI-455 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| MCF-7 | Luminal Breast Cancer | Cell Viability | 35.4 µM | [1] |

| T-47D | Luminal Breast Cancer | Cell Viability | 26.19 µM | [1] |

| EFM-19 | Luminal Breast Cancer | Cell Viability | 16.13 µM | [1] |

Signaling Pathways

CPI-455 modulates several critical signaling pathways through its inhibition of KDM5 enzymes.

Regulation of H3K4me3 and Gene Expression

The core signaling pathway affected by CPI-455 is the direct regulation of histone methylation.

References

Pan-KDM5 Inhibitory Activity of CPI-455: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 is a potent and selective, pan-inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2] The KDM5 family, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and α-ketoglutarate-dependent enzymes that play a critical role in epigenetic regulation by catalyzing the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[3][4] Elevated KDM5 activity is implicated in various pathologies, including cancer, where it contributes to transcriptional repression of tumor suppressor genes and the emergence of drug-tolerant persister cells.[3][5] CPI-455 competitively binds to the active site of KDM5 enzymes, leading to a global increase in H3K4 trimethylation (H3K4me3) and subsequent modulation of gene expression.[5][6] This document provides a comprehensive technical overview of the biochemical and cellular activity of CPI-455, including its inhibitory profile, mechanism of action, and detailed experimental protocols.

Quantitative Inhibitory Activity

CPI-455 demonstrates potent and selective inhibition of the KDM5 family of histone demethylases. The following tables summarize the in vitro inhibitory activity of CPI-455 against various KDM enzymes.

Table 1: Pan-KDM5 Inhibitory Activity of CPI-455

| Target | IC50 (nM) | Assay Conditions | Reference |

| KDM5A (full-length) | 10 | Enzymatic Assay | [7][8][9] |

| KDM5A | 2-10 | Enzymatic Assay | [1] |

| KDM5B | ~3 | Enzymatic Assay | [6] |

| KDM5C | Similar to KDM5A/B | Enzymatic Assay | [10] |

| KDM5D | 2-10 | Enzymatic Assay | [1] |

Table 2: Selectivity Profile of CPI-455 against other KDM Subfamilies

| Target | Fold Selectivity vs. KDM5A | IC50 (µM) | Reference |

| KDM2B | >200 | >25 | [1][10] |

| KDM3B | >200 | No measurable inhibition | [10] |

| KDM4C | ~200 | ~2 | [10] |

| KDM6A | >200 | No measurable inhibition | [10] |

| KDM7B | ~770 | ~7.7 | [10] |

Signaling Pathway and Mechanism of Action

CPI-455 functions by directly inhibiting the catalytic activity of KDM5 enzymes. This inhibition leads to an accumulation of H3K4me3 at gene promoters, a histone mark associated with active transcription. The increased H3K4me3 levels can alter gene expression patterns, leading to various cellular outcomes, including the reduction of drug-tolerant cancer cells.[5]

Experimental Protocols

In Vitro KDM5A Enzymatic Assay

This protocol describes a typical biochemical assay to determine the IC50 of CPI-455 against KDM5A.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, ascorbate, and Fe(NH4)2(SO4)2. Prepare serial dilutions of CPI-455 in DMSO.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant full-length KDM5A enzyme, and the H3K4me3 peptide substrate.

-

Inhibitor Addition: Add the prepared dilutions of CPI-455 or DMSO (vehicle control) to the wells.

-

Initiation and Incubation: Initiate the reaction by adding α-ketoglutarate. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of demethylated product. This can be achieved through various methods, such as quantifying the formaldehyde byproduct or using an antibody specific to the demethylated peptide in an ELISA format.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for H3K4me3 Levels

This protocol outlines a method to measure the effect of CPI-455 on global H3K4me3 levels in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or a cancer cell line of interest) in 6-well plates and allow them to adhere overnight.[7] Treat the cells with various concentrations of CPI-455 or DMSO for a specified duration (e.g., 4 days).[7]

-

Histone Extraction: Harvest the cells and extract histones using an acid extraction method.

-

Western Blot or ELISA:

-

Western Blot: Separate the extracted histones by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against H3K4me3 and total Histone H3 (as a loading control). Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

ELISA: Coat a 96-well plate with the histone extracts. Detect H3K4me3 and total H3 levels using specific primary antibodies and HRP-conjugated secondary antibodies with a colorimetric substrate.[7]

-

-

Quantification: For Western blots, quantify the band intensities using densitometry and normalize the H3K4me3 signal to the total H3 signal. For ELISA, calculate the ratio of the H3K4me3 signal to the total H3 signal.

Logical Relationship of CPI-455's Therapeutic Rationale

The development of CPI-455 is based on the rationale that inhibiting KDM5 enzymes can reverse the epigenetic silencing of tumor suppressor genes and reduce the population of drug-tolerant cancer cells, thereby providing a therapeutic benefit.

Conclusion